3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 4-position and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine typically involves the iodination of a pyrazole precursor followed by the introduction of the propylamine chain. One common method is:
Iodination of Pyrazole: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Alkylation: The iodinated pyrazole is then reacted with 3-bromopropan-1-amine under basic conditions to introduce the propylamine chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
Substitution: Formation of azides, thioethers, or ethers.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl or alkyne-linked products.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on various biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers explore these derivatives for potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique structure allows for the modification of material properties.
Mechanism of Action
The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and amine group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propan-1-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex structure with additional nitro groups and a triazole ring.
Uniqueness
3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The combination of the pyrazole ring and the propylamine chain also provides a versatile scaffold for further functionalization and derivatization.
Biological Activity
3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is a chemical compound characterized by a pyrazole ring substituted with an iodine atom and linked to a propan-1-amine moiety. Its molecular formula is C₅H₈N₃I, with a molecular weight of approximately 235.04 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The unique structure of this compound enhances its reactivity and biological activity. The iodine atom contributes to increased hydrophobic interactions, potentially improving binding affinity to various biological targets such as enzymes and receptors involved in inflammatory pathways and cell proliferation.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It is believed to interact with specific kinases and receptors, which may lead to modulation of inflammatory responses and cell growth pathways.
Table 1: Summary of Biological Targets and Activities
Biological Target | Activity Type | Mechanism |
---|---|---|
Kinases | Inhibition | Prevents phosphorylation of substrates, affecting signaling pathways |
Receptors | Modulation | Alters receptor activity, influencing cellular responses |
Anticancer Potential
Preliminary studies suggest that derivatives of pyrazole compounds can demonstrate antiproliferative effects against cancer cell lines. Although direct studies on this compound are scarce, the structural characteristics conducive to enzyme inhibition imply potential for anticancer activity by disrupting cancer cell proliferation pathways .
Case Studies
A study investigating the structure–activity relationship (SAR) of related compounds revealed that modifications at the pyrazole ring significantly affect biological activity. Compounds with electron-withdrawing groups generally exhibited enhanced potency against androgen receptors, which may provide insights into the potential applications of this compound in targeted therapies .
Table 2: Comparative Analysis of Related Pyrazole Derivatives
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(4-bromo-1H-pyrazol-1-yl)propan-1-amina | Bromine instead of iodine | Moderate inhibition |
3-(4-chloro-1H-pyrazol-1-yl)propan-1-amina | Chlorine substitution | Variable activity |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amina | Methyl group | Increased hydrophobicity |
Properties
IUPAC Name |
3-(4-iodopyrazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUOJJAOGMRURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCN)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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